molecular formula C10H10ClNO2 B1318678 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester CAS No. 551950-41-5

3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester

Cat. No.: B1318678
CAS No.: 551950-41-5
M. Wt: 211.64 g/mol
InChI Key: CVPOUFVXENKYKW-ONEGZZNKSA-N
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Description

3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclization Strategies and Insecticidal Applications

The synthesis and evaluation of various cyclization strategies for 3-(2-Chloro-pyridin-4-yl)-acrylic acid ethyl ester derivatives play a significant role in developing insecticidal compounds, like tyclopyrazoflor. These strategies involve [3 + 2] cyclization, chlorination, and oxidation processes. The resulting compounds demonstrate potential as insecticides due to their structural properties (Yang et al., 2019).

Synthesis of Dabigatran Etexilate

This compound derivatives are integral in synthesizing Dabigatran Etexilate, an anticoagulant drug. This process involves steps like Michael addition, condensation, catalytic hydrogenation, and acylation, demonstrating the compound's versatility in pharmaceutical synthesis (Chen Guohua, 2013); (Duan Yumin, 2010).

Polyfunctional Pyrazolyl Substituted Pyridines Synthesis

Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, a derivative of this compound, is used to create novel polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolofused pyridines. This highlights the compound's utility in creating complex heterocyclic structures with potential pharmaceutical applications (Latif et al., 2003).

Knoevenagel Condensation for Quinoline Derivatives

Knoevenagel condensation of 2-chloro 3-formyl quinoline with malonic acid in the presence of this compound derivatives leads to the creation of novel 3-(2-chloroquinolin-3-yl)acrylic acid derivatives. These derivatives have shown potential for treating male erectile dysfunction, showcasing the compound's relevance in developing medicinal therapies (Shastri & Joshi, 2014).

Synthesis of Tetranuclear Zn(II) and Mononuclear Ni(II) Based Coordination Polymers

This compound derivatives are utilized to synthesize novel coordination polymers with transition-metal ions. These polymers exhibit unique structural properties, potentially applicable in materials science and catalysis (Hu et al., 2016).

Properties

IUPAC Name

ethyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-14-10(13)4-3-8-5-6-12-9(11)7-8/h3-7H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPOUFVXENKYKW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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